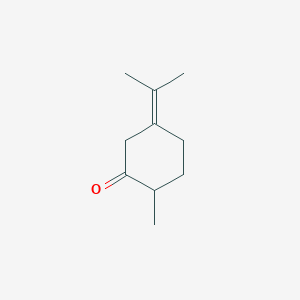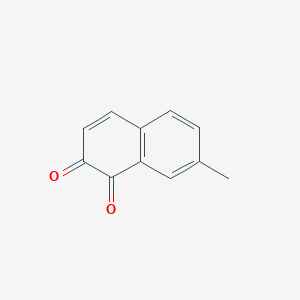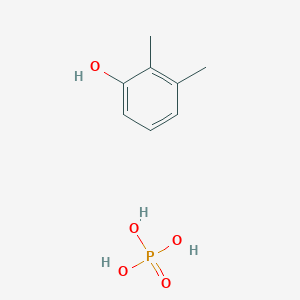
2,3-Dimethylphenol;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylphenol;phosphoric acid is a compound formed by the combination of 2,3-dimethylphenol and phosphoric acid in a 1:1 ratio 2,3-Dimethylphenol is an organic compound with the molecular formula (CH₃)₂C₆H₃OH, while phosphoric acid is a mineral acid with the formula H₃PO₄
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2,3-dimethylphenol typically involves the salt-forming-hydrolysis reaction of 2,3-dimethylaniline . This process includes several steps, such as the formation of intermediates and subsequent hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production methods for phosphoric acid include the wet process and the thermal process. The wet process involves the reaction of phosphate rock with sulfuric acid, while the thermal process involves the combustion of elemental phosphorus followed by hydration .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert 2,3-dimethylphenol into corresponding quinones or other oxidized products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Aplicaciones Científicas De Investigación
2,3-Dimethylphenol;phosphoric acid has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,3-dimethylphenol;phosphoric acid involves its interaction with specific molecular targets and pathways. For example, in dehydration reactions, phosphoric acid acts as a catalyst to facilitate the removal of water molecules, leading to the formation of alkenes . The compound’s effects are mediated through its ability to donate or accept protons, participate in hydrogen bonding, and undergo various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Phenol: A simpler aromatic compound with a hydroxyl group.
2,4-Dimethylphenol: Another dimethyl-substituted phenol with different substitution patterns.
Phosphonic Acid: A related compound with similar phosphorus-containing functional groups.
Uniqueness
2,3-Dimethylphenol;phosphoric acid is unique due to its specific combination of a dimethyl-substituted phenol and phosphoric acid. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
122636-58-2 |
|---|---|
Fórmula molecular |
C8H13O5P |
Peso molecular |
220.16 g/mol |
Nombre IUPAC |
2,3-dimethylphenol;phosphoric acid |
InChI |
InChI=1S/C8H10O.H3O4P/c1-6-4-3-5-8(9)7(6)2;1-5(2,3)4/h3-5,9H,1-2H3;(H3,1,2,3,4) |
Clave InChI |
SMSJNAAEVLXANF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)O)C.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



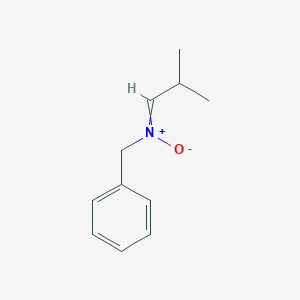

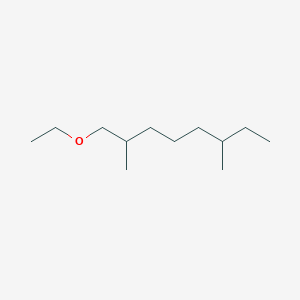
![Phosphonic acid, [[2-(6-amino-8-bromo-9H-purin-9-yl)ethoxy]methyl]-](/img/structure/B14298980.png)
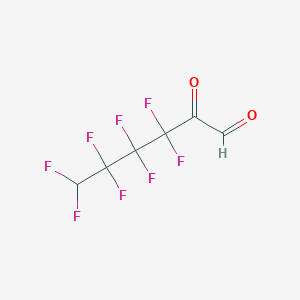
![1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B14298989.png)
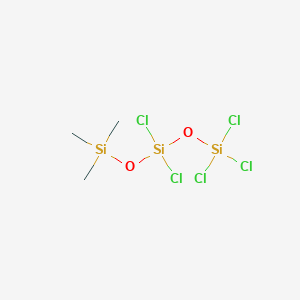
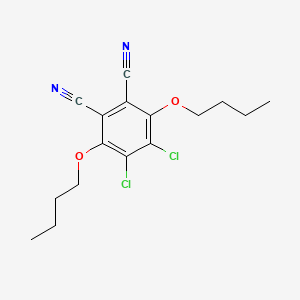

![6-Methoxy-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B14298999.png)

